molecular formula C10H12N2O5 B13732276 2,6-Dinitrothymol CAS No. 303-21-9

2,6-Dinitrothymol

Cat. No.: B13732276
CAS No.: 303-21-9
M. Wt: 240.21 g/mol
InChI Key: XBCVBHKJVWVNID-UHFFFAOYSA-N
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Description

2,6-Dinitrothymol is an organic compound with the molecular formula C10H12N2O5. It is a derivative of thymol, where two nitro groups are substituted at the 2 and 6 positions of the aromatic ring. This compound is known for its yellow crystalline appearance and has a molecular weight of 240.2127 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dinitrothymol can be synthesized through the nitration of thymol. The nitration process involves the reaction of thymol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions. The reaction conditions are as follows:

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction parameters are optimized to maximize yield and purity. The product is then purified through recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrothymol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

    Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as hydroxide ions, methoxide ions, in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products:

    Reduction: 2,6-Diaminothymol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,6-Dinitrobenzoic acid.

Scientific Research Applications

2,6-Dinitrothymol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dinitrothymol exerts its effects is primarily through its nitro groups. These groups are highly reactive and can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with oxidative phosphorylation and other metabolic pathways .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Similar in structure but with nitro groups at the 2 and 4 positions.

    2,6-Dinitrobenzoic Acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.

    2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups and is known for its explosive properties.

Uniqueness: 2,6-Dinitrothymol is unique due to its specific substitution pattern on the thymol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

303-21-9

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

3-methyl-2,4-dinitro-6-propan-2-ylphenol

InChI

InChI=1S/C10H12N2O5/c1-5(2)7-4-8(11(14)15)6(3)9(10(7)13)12(16)17/h4-5,13H,1-3H3

InChI Key

XBCVBHKJVWVNID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)C)[N+](=O)[O-]

Origin of Product

United States

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